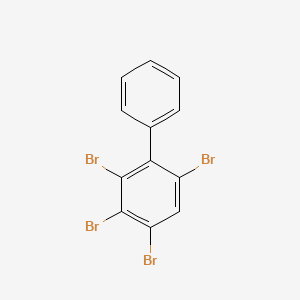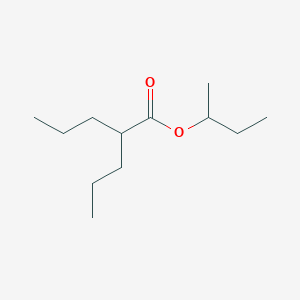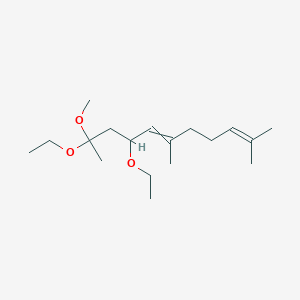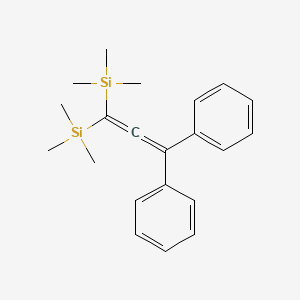
Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- is a unique organosilicon compound characterized by its complex structure. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in various chemical reactions and applications, particularly in organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- typically involves the reaction of trimethylsilyl chloride with 3,3-diphenyl-1,2-propadienylidene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of transition metal catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. The reaction conditions, such as temperature, solvent, and catalyst choice, play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various applications, such as drug delivery and imaging.
Industry: The compound is used in the production of advanced materials, such as silicones and polymers, due to its unique chemical properties
Mécanisme D'action
The mechanism by which Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- exerts its effects involves the formation of reactive intermediates, such as silyl radicals or cations. These intermediates can then participate in various chemical reactions, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organosilicon compounds, such as:
- Diphenylsilane
- Triphenylsilane
- Tris(trimethylsilyl)silane
- Chlorodiphenylsilane
Uniqueness
What sets Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- apart from these similar compounds is its unique structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific applications where other silanes may not be as effective .
Propriétés
Numéro CAS |
116507-70-1 |
|---|---|
Formule moléculaire |
C21H28Si2 |
Poids moléculaire |
336.6 g/mol |
InChI |
InChI=1S/C21H28Si2/c1-22(2,3)21(23(4,5)6)17-20(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,1-6H3 |
Clé InChI |
KPVSKEZGSITOEY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=C=C(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


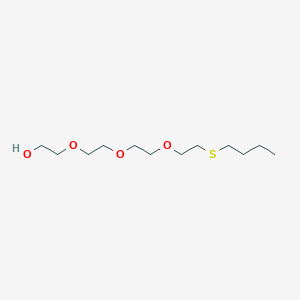
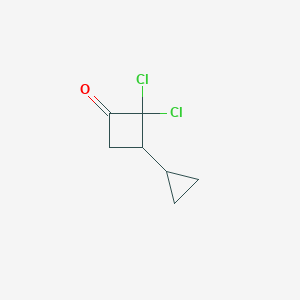
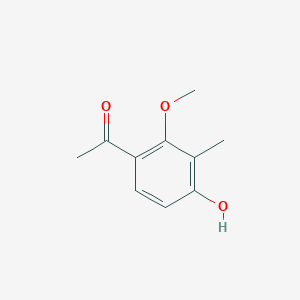
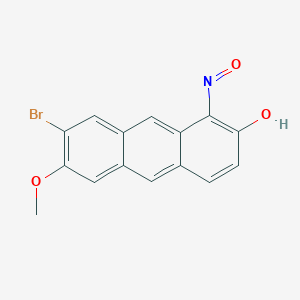
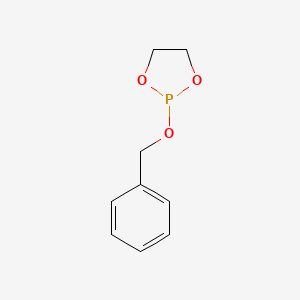
![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
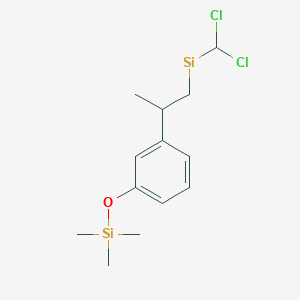
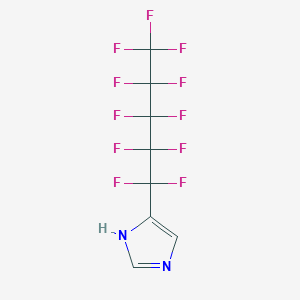
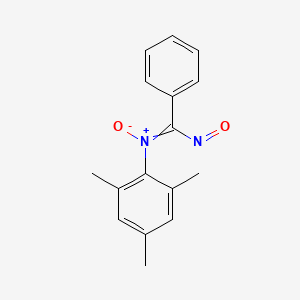
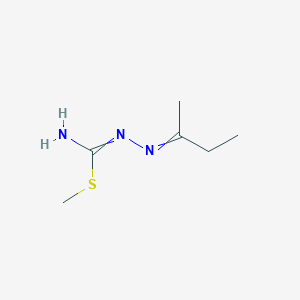
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)
